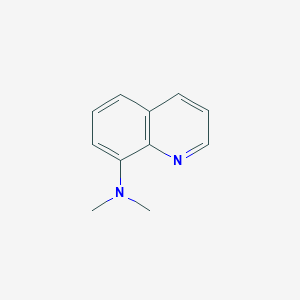

N,N-dimethylquinolin-8-amine

CAS No.: 29526-42-9

Cat. No.: VC13347335

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29526-42-9 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | N,N-dimethylquinolin-8-amine |

| Standard InChI | InChI=1S/C11H12N2/c1-13(2)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 |

| Standard InChI Key | ACGVGTIWOIJXBN-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC2=C1N=CC=C2 |

| Canonical SMILES | CN(C)C1=CC=CC2=C1N=CC=C2 |

Introduction

Structural and Molecular Characteristics

N,N-Dimethylquinolin-8-amine features a quinoline backbone substituted with a dimethylamino group at the 8-position. The IUPAC name for this compound is N,N-dimethylquinolin-8-amine, and its canonical SMILES representation is CN(C)C1=CC=CC2=C1N=CC=C2. Key molecular descriptors include a polar surface area (PSA) of 38.91 Ų and a calculated partition coefficient (LogP) of 3.015, indicating moderate lipophilicity . The exact mass of the compound is 172.1000 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Fundamental Molecular Properties of N,N-Dimethylquinolin-8-Amine

| Property | Value |

|---|---|

| CAS Number | 29526-42-9 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Exact Mass | 172.1000 g/mol |

| Polar Surface Area | 38.91 Ų |

| LogP | 3.015 |

| SMILES | CN(C)C1=CC=CC2=C1N=CC=C2 |

Synthesis and Preparation

Copper-Catalyzed Benzannulation

A prominent synthetic route involves Cu(I)-catalyzed benzannulation, which utilizes DMF, bromo-(hetero)aryl ketones, and terminal alkynes in aqueous conditions. This method enables the construction of the quinoline core while introducing the dimethylamino group regioselectively. The reaction proceeds via a cascade of alkyne insertion, cyclization, and aromatization steps, yielding functionalized N,N-dimethylquinolin-8-amine derivatives in moderate to high yields.

Functionalization of Quinoline Precursors

Alternative approaches involve post-functionalization of pre-formed quinoline scaffolds. For example, ruthenium-catalyzed remote C5-sulfonation has been employed to modify N-alkyl-8-aminoquinolines, including N,N-dimethylquinolin-8-amine . This method uses [RuCl₂(p-cymene)]₂ as a catalyst and aryl sulfonyl chlorides as sulfonating agents, achieving sulfonation at the C5 position with excellent regioselectivity (Table 2).

Table 2: Representative Sulfonation Reaction Conditions

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| N,N-Dimethylquinolin-8-amine | [RuCl₂(p-cymene)]₂ (10 mol%) | 52–67 |

Chemical Reactivity and Derivatives

Photochemical Activation

N,N-Dimethylquinolin-8-amine exhibits unique photochemical behavior due to its tertiary amine moiety. Under UV irradiation, it undergoes photoinduced electron transfer (PET) processes, enabling applications in photoremovable protecting groups for amines . The compound’s triplet excited state facilitates the release of carbamic acid derivatives, which subsequently decarboxylate to yield free amines.

Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at the C5 position. For instance, sulfonation with 4-methylbenzene-1-sulfonyl chloride in the presence of ruthenium catalysts produces 5-tosylquinolin-8-amine derivatives . This reactivity is attributed to the directing effect of the dimethylamino group, which enhances electron density at the para position.

Future Directions

-

Pharmacological Profiling: Systematic in vitro and in vivo studies to elucidate its therapeutic potential.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

-

Material Science: Exploring its use in organic semiconductors due to its electron-rich structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume